molecular formula C29H28N2O4 B11349104 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11349104
M. Wt: 468.5 g/mol
InChI Key: VYMVHKGDKOZVDK-UHFFFAOYSA-N
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Description

This compound belongs to the fascinating class of indole derivatives . Indole, also known as benzopyrrole, possesses a benzenoid nucleus with 10 π-electrons, making it aromatic. It plays a crucial role in various synthetic drug molecules and natural products. Our compound combines an indole scaffold with a benzofuran ring, resulting in a unique structure with potential biological activity .

Preparation Methods

The synthesis of this compound involves coupling ibuprofen (a common nonsteroidal anti-inflammatory drug) with tryptamine via an amide bond. The resulting compound is N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . Industrial production methods may vary, but this synthetic route provides a starting point.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.

    Substitution Reactions: Substituents on the benzofuran and indole rings can be modified using appropriate reagents.

    Common Reagents: Reagents like strong acids, bases, and transition metal catalysts are essential for functional group transformations.

    Major Products: These reactions yield derivatives with altered pharmacological profiles.

Scientific Research Applications

    Medicine: Investigate its potential as an anti-inflammatory, antiviral, or anticancer agent.

    Chemistry: Explore its reactivity and use as a building block for more complex molecules.

    Biology: Study its effects on cellular processes and receptors.

    Industry: Assess its suitability for drug development.

Mechanism of Action

    Molecular Targets: Identify specific receptors or enzymes affected by the compound.

    Pathways Involved: Investigate signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight features that distinguish it from other indole-based compounds.

    Similar Compounds: Explore related structures, such as tryptophan and indole-3-acetic acid.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C29H28N2O4/c1-4-34-26-14-13-19(15-27(26)33-3)22(23-17-30-24-11-7-5-10-21(23)24)16-31-29(32)28-18(2)20-9-6-8-12-25(20)35-28/h5-15,17,22,30H,4,16H2,1-3H3,(H,31,32)

InChI Key

VYMVHKGDKOZVDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)C4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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